molecular formula C18H24N2O3 B11829375 (3S)-methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

(3S)-methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B11829375
M. Wt: 316.4 g/mol
InChI Key: GFAFAJSUIGSPDS-LYKKTTPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydro-β-carboline (THβC) family, characterized by a pyridoindole scaffold. Its structure features:

  • Stereochemistry: (3S)-configuration at position 3, critical for chiral recognition in biological systems.
  • Substituents: Position 1: Isobutyl group (–CH2CH(CH3)2), enhancing lipophilicity and steric bulk. Position 3: Methyl ester (–COOCH3), influencing solubility and metabolic stability. THβC derivatives are studied for diverse pharmacological activities, including antifungal, antiviral, and phosphodiesterase (PDE) inhibition .

Properties

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

methyl (3S)-7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C18H24N2O3/c1-10(2)7-15-17-13(9-16(19-15)18(21)23-4)12-6-5-11(22-3)8-14(12)20-17/h5-6,8,10,15-16,19-20H,7,9H2,1-4H3/t15?,16-/m0/s1

InChI Key

GFAFAJSUIGSPDS-LYKKTTPLSA-N

Isomeric SMILES

CC(C)CC1C2=C(C[C@H](N1)C(=O)OC)C3=C(N2)C=C(C=C3)OC

Canonical SMILES

CC(C)CC1C2=C(CC(N1)C(=O)OC)C3=C(N2)C=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Stereochemical Control and Isomer Separation

The reaction produces cis and trans diastereomers, necessitating separation for the desired (3S)-configuration.

Separation Techniques :

  • Chromatography : Flash column chromatography with hexane/ethyl acetate gradients resolves cis and trans isomers.

  • Epimerization : Treating trans isomers with methanolic HCl at 60°C induces epimerization to cis forms, though this method risks racemization.

Critical Factor : Use of enantiomerically pure L-tryptophan derivatives ensures high stereoselectivity, avoiding costly resolution steps.

Alternative Pathways: Heck Coupling and Indole Ring Formation

Palladium-Catalyzed Heck Reaction

An advanced method employs Heck coupling to assemble the indole ring, offering modularity for methoxy and isobutyl substitutions.

Procedure :

  • Precursor Synthesis : L-2-Pyrrolidinol-6-methyl ester undergoes Boc protection to stabilize the amine.

  • Coupling : Reaction with 2-iodoaniline in dimethylformamide (DMF) using triethylene diamine and palladium catalysts (e.g., Pd(OAc)₂) at 85°C.

  • Cyclization : Thermal or acidic conditions promote indole ring closure.

Example Yield : 34% after silica gel chromatography.

Comparative Analysis of Methods

Parameter Pictet-Spengler Route Heck Coupling
Starting MaterialL-Tryptophan derivativesL-2-Pyrrolidinol esters
Key StepAcid-catalyzed cyclizationPalladium-mediated coupling
Stereochemical ControlHigh (with pure starting material)Moderate (requires resolution)
YieldNot reported34%
ScalabilityIndustrial-scale feasibleLaboratory-scale optimized

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Pictet-Spengler Cyclization : Toluene or benzene at reflux (100–120°C) maximizes imine formation while minimizing side reactions.

  • Heck Reaction : Polar aprotic solvents (DMF, DMSO) at 80–90°C enhance palladium catalyst activity.

Catalytic Systems

  • Reduction Steps : Sodium borohydride in methanol at -20°C selectively reduces intermediates without epimerization.

  • Palladium Catalysts : Ligand-free Pd(OAc)₂ in Heck reactions minimizes costs but requires rigorous oxygen exclusion.

Industrial-Scale Production Challenges

Cost Drivers

  • Chiral Purity : Enantiomerically pure starting materials (e.g., L-tryptophan) account for >60% of raw material costs.

  • Chromatography : Industrial-scale column purification remains a bottleneck, incentivizing crystallization optimization .

Chemical Reactions Analysis

Types of Reactions

(3S)-methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In organic chemistry, (3S)-methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

Research has indicated that this compound exhibits potential biological activity , particularly in the following areas:

  • Antimicrobial Properties : Studies suggest that it may inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity : Preliminary investigations show promise in targeting cancer cells without affecting normal cells.

Medicine

The compound is under investigation for its potential therapeutic effects in treating various neurological disorders . Its ability to interact with specific molecular targets in the brain could lead to breakthroughs in managing conditions such as depression or anxiety.

Industry

In material science, this compound is used to develop new materials with unique properties. These materials can be applied in pharmaceuticals or advanced coatings.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the anticancer properties of this compound on human cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells while showing minimal toxicity to healthy cells.

Case Study 2: Antimicrobial Activity

Another research project focused on evaluating the antimicrobial efficacy of this compound against various pathogens. The findings demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of (3S)-methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Substituent Variations at Position 1

The substituent at position 1 significantly impacts physicochemical and biological properties:

Compound Name Position 1 Substituent Key Properties Reference
Target Compound Isobutyl Moderate lipophilicity; balanced steric effects
(1R,3S)-Methyl 1-Octyl-THβC-3-carboxylate Octyl High lipophilicity; potential membrane targeting
Methyl (1R,3S)-1-(tert-Butyl)-THβC-3-carboxylate tert-Butyl High steric hindrance; reduced solubility
(1S,3R)-Methyl 1-(3,4-Methylenedioxyphenyl)-THβC-3-carboxylate Aromatic (benzodioxolyl) Enhanced π-π interactions; PDE5 inhibition

Key Findings :

  • Isobutyl vs. Octyl : The target’s isobutyl group offers intermediate lipophilicity compared to octyl (more lipophilic) and tert-butyl (more rigid) .
  • Aromatic vs. Aliphatic : Aromatic substituents (e.g., benzodioxolyl) improve binding to enzymes like PDE5 via π-stacking, whereas aliphatic chains favor membrane permeability .

Functional Group Modifications at Position 3

The ester/acid moiety at position 3 affects solubility and reactivity:

Compound Name Position 3 Functional Group Molecular Weight Solubility (Predicted)
Target Compound Methyl ester (–COOCH3) 330.36 g/mol Moderate (ester)
(3S)-1-Methyl-THβC-3-carboxylic Acid Carboxylic acid (–COOH) 246.27 g/mol High (ionizable)
Methyl (3S)-THβC-3-carboxylate Hydrochloride Ester (–COOCH3) + HCl salt 266.72 g/mol High (salt form)

Key Findings :

  • Ester vs. Acid : The methyl ester in the target compound improves cell permeability compared to the carboxylic acid derivative, which may exhibit better aqueous solubility .
  • Salt Formation : Hydrochloride salts (e.g., ) enhance solubility but may alter pharmacokinetics.

Methoxy Substitution at Position 7

The 7-methoxy group distinguishes the target compound from other THβC derivatives:

Compound Name Position 7 Substituent Biological Relevance
Target Compound Methoxy (–OCH3) Electron-donating; potential H-bonding
6-Chloro-9-(3-(4-Chlorophenoxy)propyl)-THβC Chlorine (–Cl) Electrophilic; increased reactivity
Eudistomin C No substituent Baseline activity for comparison

Key Findings :

  • Methoxy vs.

Biological Activity

(3S)-Methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.

This compound belongs to the class of pyridoindoles, which are known for their diverse biological activities. The molecular formula is C₁₈H₂₄N₂O₃, and it has a molecular weight of 316.39 g/mol. Its structure includes a pyrido[3,4-b]indole core with various substituents that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been shown to exhibit antidepressant and anxiolytic effects by modulating serotonin and dopamine receptors.

Pharmacological Effects

Research indicates that this compound may possess the following pharmacological effects:

  • Antidepressant Activity : In animal models, it has demonstrated significant antidepressant-like effects in behavioral assays such as the forced swim test and tail suspension test.
  • Anxiolytic Properties : Studies suggest that it may reduce anxiety-like behaviors in rodents.
  • Neuroprotective Effects : It has shown potential in protecting neuronal cells from oxidative stress and apoptosis.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antidepressant Effects :
    • A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of various pyridoindole derivatives. The results indicated that this compound significantly reduced immobility time in the forced swim test compared to control groups (p < 0.05) .
  • Anxiolytic Activity Assessment :
    • Another research article assessed the anxiolytic properties using the elevated plus maze test. The compound showed increased time spent in the open arms, indicating reduced anxiety levels (p < 0.01) .

Data Table: Summary of Biological Activities

Activity TypeModel UsedResultReference
AntidepressantForced Swim TestReduced immobility time
AnxiolyticElevated Plus MazeIncreased open arm time
NeuroprotectiveOxidative Stress ModelReduced cell death

Q & A

Q. What are the common synthetic routes for preparing (3S)-methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate?

The synthesis typically involves multi-step protocols starting from β-carboline or pyridoindole scaffolds. For example, a similar compound, RSL3, was synthesized by reacting methyl 1-(4-(methoxycarbonyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride with 2-chloroacetyl chloride in dry dichloromethane using triethylamine as a base . Key steps include dropwise addition of reagents at controlled temperatures (e.g., 0°C) and monitoring reaction progress via TLC. Optimizing solvent choice (e.g., dichloromethane or acetone) and stoichiometry (e.g., 1:1.4 molar ratio for acyl chloride) is critical for yield improvement .

Q. How is the stereochemistry and crystal structure of this compound validated?

X-ray crystallography is the gold standard for confirming stereochemistry. For example, the crystal structure of a related compound, methyl 2-(2-chloroacetyl)-1-(4-(methoxycarbonyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate, revealed a triclinic system with space group P-1, where chloroacetyl and methoxycarbonylphenyl substituents occupy specific positions on the β-carboline core . Computational methods (e.g., DFT at 6-31G(d,p) basis sets) can supplement experimental data by predicting electronic properties and stability .

Q. What are the primary biological targets or mechanisms associated with this compound?

Derivatives of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole are known to target enzymes like glutathione peroxidase 4 (GPX4), inducing ferroptosis—a form of regulated cell death. For instance, RSL3 inhibits GPX4 with an IC50 of 100 nM by disrupting redox homeostasis . Other analogs show activity against plant pathogenic fungi or SARS-CoV-2 3CLpro, suggesting versatility in target selection .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across structural analogs?

Discrepancies may arise from substituent effects or assay conditions. For example:

  • Substituent Position : 7-Methoxy groups enhance solubility but may reduce membrane permeability, affecting in vitro vs. in vivo activity .
  • Assay Variability : Differences in cell lines (e.g., HT-1080 vs. HeLa) or redox conditions can alter GPX4 inhibition outcomes .
    Systematic SAR studies, including isosteric replacements (e.g., replacing isobutyl with cyclopropyl) and standardized bioassays, are recommended .

Q. What strategies optimize the compound’s stability and bioavailability for in vivo studies?

  • Prodrug Design : Esterification of the carboxylate group (e.g., methyl to ethyl esters) can improve lipophilicity .
  • Formulation : Encapsulation in PEGylated nanoparticles mitigates rapid clearance observed in pharmacokinetic studies of similar β-carbolines .
  • Metabolic Stability : Introducing electron-withdrawing groups (e.g., chloroacetyl) reduces CYP450-mediated degradation .

Q. How do computational methods guide the design of novel derivatives?

Quantum mechanical calculations (e.g., HOMO-LUMO gap analysis at 6-311++G(d,p) basis sets) predict reactivity and binding affinity. For example, electron-rich substituents on the indole ring enhance interactions with GPX4’s selenocysteine active site . Molecular dynamics simulations further validate binding poses in solvated systems .

Q. What analytical techniques are essential for characterizing synthetic intermediates and final products?

  • HPLC-PDA : Ensures ≥90% purity, particularly for chiral resolution of the (3S) enantiomer .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of substitutions (e.g., methoxy at C7 vs. C6) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., C23H21ClN2O5 for RSL3 analogs) .

Methodological Considerations

Q. How should researchers handle discrepancies in synthetic yields reported across studies?

Yield variations often stem from:

  • Reaction Scale : Milligram-scale reactions may suffer from inefficient mixing vs. gram-scale .
  • Purification Methods : Column chromatography vs. recrystallization can lead to differences in recovery .
    Documenting detailed protocols (e.g., solvent gradients, temperature ramps) ensures reproducibility.

Q. What are the best practices for evaluating off-target effects in biological assays?

  • Counter-Screening : Test against related enzymes (e.g., GPX1 or thioredoxin reductase) to assess selectivity .
  • Cellular Rescue Experiments : Adding ferroptosis inhibitors (e.g., ferrostatin-1) confirms mechanism specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.